

# 4-Bromo-2,6-dimethylaniline: A Technical Guide for Researchers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Bromo-2,6-dimethylaniline

Cat. No.: B044771

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CAS Number: 24596-19-8

This technical guide provides an in-depth overview of **4-Bromo-2,6-dimethylaniline**, a key chemical intermediate in pharmaceutical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive data on its properties, synthesis, and applications.

## Core Properties and Specifications

**4-Bromo-2,6-dimethylaniline**, also known as 4-bromo-2,6-xylidine, is a substituted aniline that serves as a crucial building block in organic chemistry. Its physical and chemical properties are summarized below.

Table 1: Physicochemical Properties of **4-Bromo-2,6-dimethylaniline**

Property	Value
CAS Number	24596-19-8
Molecular Formula	C <sub>8</sub> H <sub>10</sub> BrN
Molecular Weight	200.08 g/mol [1]
Appearance	Light yellow to brown crystalline powder
Melting Point	48-51 °C
Boiling Point	258.8 ± 35.0 °C at 760 mmHg[1]
Density	1.4 ± 0.1 g/cm <sup>3</sup> [1]
Solubility	Soluble in chloroform and methanol. Insoluble in water.
Flash Point	110.3 ± 25.9 °C[1]

## Safety and Handling

**4-Bromo-2,6-dimethylaniline** is classified as harmful and requires careful handling in a laboratory setting. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Table 2: GHS Hazard Information

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	4	H302: Harmful if swallowed
Acute Toxicity, Dermal	4	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	4	H332: Harmful if inhaled
Skin Irritation	2	H315: Causes skin irritation
Eye Irritation	2	H319: Causes serious eye irritation

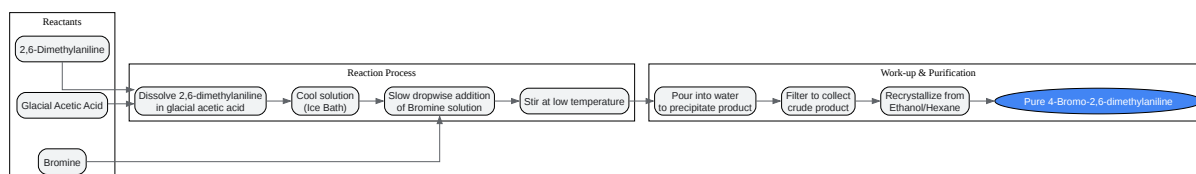
## Experimental Protocols

### Synthesis of 4-Bromo-2,6-dimethylaniline

A common method for the synthesis of **4-Bromo-2,6-dimethylaniline** is through the electrophilic bromination of 2,6-dimethylaniline. The following protocol is a representative example.

#### Methodology:

- **Reaction Setup:** In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,6-dimethylaniline in a suitable solvent such as glacial acetic acid.
- **Bromination:** Cool the solution in an ice bath. Slowly add a solution of bromine in glacial acetic acid dropwise to the stirred solution. Maintaining a low temperature is crucial to control the reaction and minimize the formation of byproducts.
- **Reaction Monitoring:** The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
- **Work-up:** Once the reaction is complete, pour the mixture into water. The product, **4-Bromo-2,6-dimethylaniline**, will precipitate out of the solution.
- **Purification:** The crude product can be collected by filtration and purified by recrystallization from a suitable solvent, such as ethanol or hexane, to yield a crystalline solid.



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### Synthesis Workflow for **4-Bromo-2,6-dimethylaniline**.

## Analytical Characterization

The purity and identity of synthesized **4-Bromo-2,6-dimethylaniline** can be confirmed using various analytical techniques.

### High-Performance Liquid Chromatography (HPLC):

- Column: A reverse-phase C18 column is typically suitable.
- Mobile Phase: A gradient of acetonitrile and water with a small amount of formic or phosphoric acid can be used.
- Detection: UV detection at a wavelength of approximately 254 nm.

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR (in  $\text{CDCl}_3$ ): The proton NMR spectrum will show characteristic peaks for the aromatic protons, the amine protons, and the methyl protons. The aromatic protons will

appear as a singlet due to the symmetrical substitution pattern. The methyl groups will also appear as a singlet. The amine protons will be a broad singlet.

- $^{13}\text{C}$  NMR (in  $\text{CDCl}_3$ ): The carbon NMR spectrum will show distinct signals for the four types of aromatic carbons and one signal for the two equivalent methyl carbons.

## Applications in Drug Development

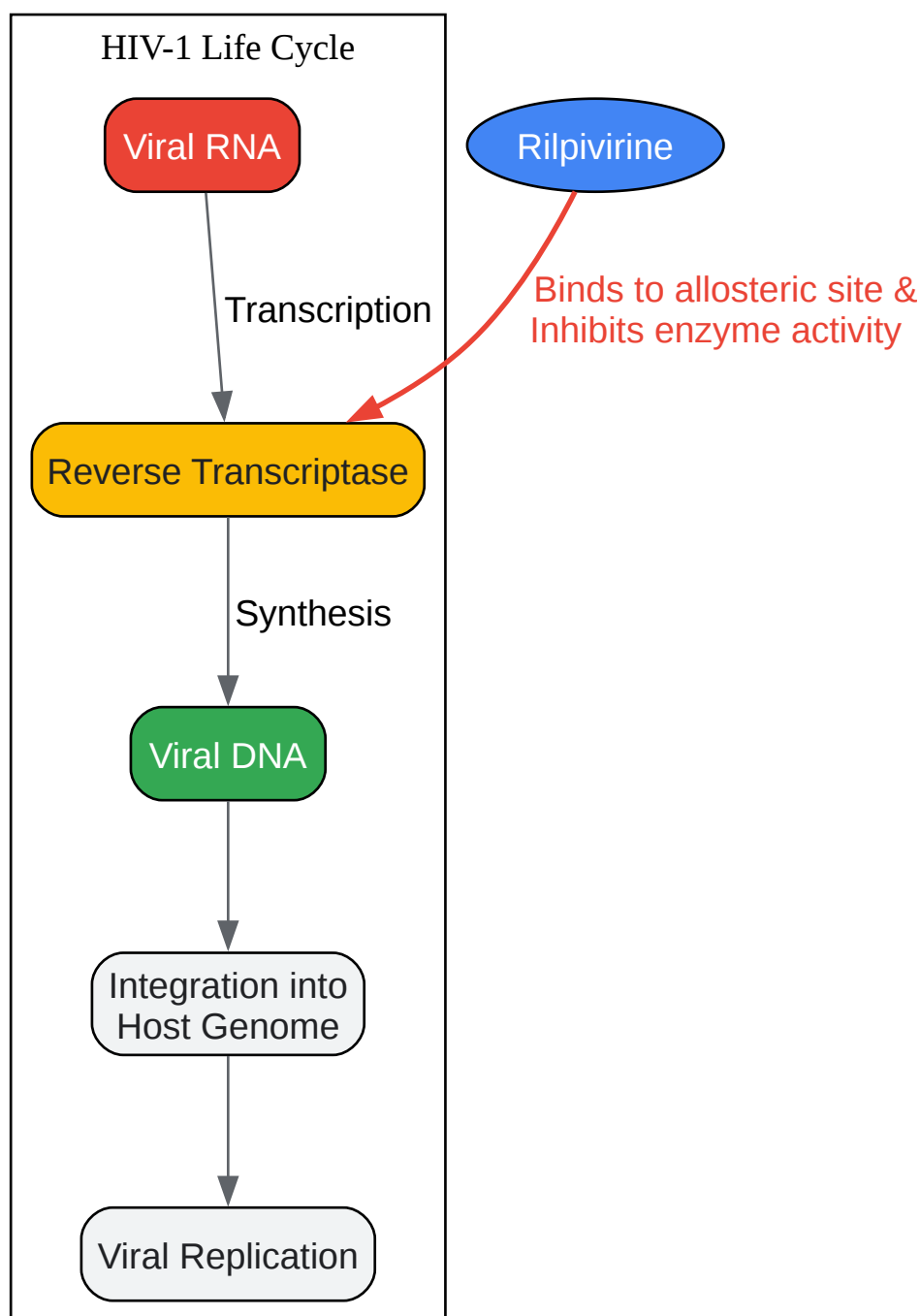
**4-Bromo-2,6-dimethylaniline** is a key intermediate in the synthesis of several active pharmaceutical ingredients (APIs).

### Rilpivirine Synthesis

A primary application of **4-Bromo-2,6-dimethylaniline** is in the synthesis of Rilpivirine, a second-generation non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.<sup>[1]</sup> Rilpivirine is a diarylpyrimidine derivative, and **4-Bromo-2,6-dimethylaniline** forms one of the aryl groups in its structure.

Mechanism of Action of Rilpivirine:

Rilpivirine functions by non-competitively inhibiting the HIV-1 reverse transcriptase enzyme.<sup>[2]</sup> This enzyme is critical for the replication of the virus, as it transcribes the viral RNA into DNA, which is then integrated into the host cell's genome. Rilpivirine binds to an allosteric site on the reverse transcriptase, inducing a conformational change that disrupts the enzyme's active site and prevents it from carrying out its function.<sup>[2][3][4]</sup> This ultimately blocks the viral replication cycle.



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